Predicted Lipophilicity (LogP) of 3‑Phenyl TBT Versus Unsubstituted Core and Tricyclazole
The 3‑phenyl derivative exhibits a calculated LogP of 3.61, which is approximately 2.4 log units higher than the unsubstituted [1,2,4]triazolo[3,4‑b]benzothiazole core (predicted LogP ≈ 1.2) [1]. This substantial increase in lipophilicity directly impacts membrane permeability and distribution volume, a critical differentiator for applications where higher logD7.4 is required for passive diffusion across lipid bilayers.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.61 (Chemsrc predicted) |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[3,4‑b]benzothiazole: predicted LogP ≈ 1.2 (PMC table-based estimate); Tricyclazole (5‑methyl): predicted LogP ≈ 1.7 (estimated from literature values) |
| Quantified Difference | ΔLogP ≈ +2.4 vs. unsubstituted core; ΔLogP ≈ +1.9 vs. tricyclazole |
| Conditions | In silico prediction (ALogPS / consensus model); no experimental shake‑flask LogP available for target compound |
Why This Matters
Higher LogP directly influences membrane permeability and distribution volume, making the 3‑phenyl derivative a more suitable candidate for CNS‑penetrant or intracellular target programs where elevated lipophilicity is required, whereas the unsubstituted core may be preferable for projects demanding lower logD to avoid hERG or phospholipidosis risk.
- [1] PubChem. Compound Summary for CID 137918202 — Predicted LogP Data for [1,2,4]Triazolo[3,4‑b]benzothiazole Core. NCBI, 2024. View Source
